MMAF Hydrochloride

Description

Properties

IUPAC Name |

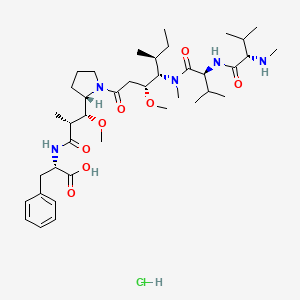

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPKFQQDMNUXOY-KMYLZLQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Decisive Role of the C-terminal Phenylalanine in Monomethyl Auristatin F (MMAF) Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent, a derivative of the natural marine product dolastatin 10. Its remarkable cytotoxicity is harnessed in the form of antibody-drug conjugates (ADCs) for the targeted therapy of various cancers. A key structural feature that distinguishes MMAF from its close analog, monomethyl auristatin E (MMAE), is the presence of a C-terminal phenylalanine residue. This seemingly minor difference has profound implications for the molecule's physicochemical properties, biological activity, and therapeutic application. This technical guide provides a comprehensive analysis of the C-terminal phenylalanine's role in MMAF's activity, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and developmental processes.

Introduction: The Auristatin Family and the Significance of the C-terminus

The auristatins are a class of exceptionally potent antimitotic agents that function by inhibiting tubulin polymerization, a critical process for cell division.[1][2] This mechanism makes them highly effective cytotoxins for cancer therapy. However, their high potency also necessitates a targeted delivery approach to minimize systemic toxicity. Antibody-drug conjugates (ADCs) have emerged as a leading strategy to achieve this, where the auristatin payload is linked to a monoclonal antibody that specifically targets tumor-associated antigens.[2]

MMAF and MMAE are two of the most clinically relevant auristatin derivatives used in ADCs. The primary structural difference lies at their C-termini: MMAE possesses an uncharged ethylamine, while MMAF terminates with a charged phenylalanine residue.[2] This C-terminal phenylalanine is the focal point of this guide, as it dictates crucial aspects of MMAF's behavior as a therapeutic agent.

The Physicochemical Impact of the C-terminal Phenylalanine

The presence of the carboxylic acid group on the C-terminal phenylalanine renders MMAF negatively charged at physiological pH. This charge has a significant impact on its physicochemical properties, most notably its cell membrane permeability.

-

Reduced Cell Permeability: The charged nature of MMAF significantly hinders its ability to passively diffuse across the lipophilic cell membrane compared to the uncharged and more permeable MMAE.[3][4] This reduced permeability is a key factor in the lower intrinsic cytotoxicity of free MMAF.

-

Lower Systemic Toxicity: The impaired membrane permeability of MMAF contributes to a more favorable systemic toxicity profile. With reduced ability to enter non-target cells, the "off-target" toxicity of MMAF is attenuated, a desirable characteristic for a potent cytotoxin.[3]

Structure-Activity Relationship: The Phenylalanine's Influence on Cytotoxicity

The attenuated intrinsic cytotoxicity of free MMAF due to its C-terminal phenylalanine is a well-documented phenomenon. However, when delivered intracellularly via an ADC, MMAF exhibits potent antitumor activity.

Quantitative Comparison of MMAF and MMAE Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of MMAF and MMAE against various cancer cell lines, illustrating the impact of the C-terminal residue on their intrinsic cytotoxic potency.

| Cell Line | Cancer Type | MMAF IC50 (nM) | MMAE IC50 (nM) | Reference(s) |

| SK-MEL-5 | Melanoma | ~7.1 | ~0.7 | [5] |

| Jurkat | T-cell leukemia | 450 | - | [6] |

| SKBR3 | Breast Cancer | 83 | - | [6] |

| NCI-N87 | Gastric Cancer | >1000 | ~10 | [7] |

| OE19 | Esophageal Adenocarcinoma | >1000 | ~10 | [7] |

| HCT116 | Colorectal Carcinoma | >1000 | ~10 | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. The data presented here is for comparative purposes. The significantly higher IC50 values for free MMAF in several cell lines highlight its lower intrinsic cytotoxicity compared to MMAE.

C-terminal Modifications and their Impact on Activity

-

Esterification and Amidation: Converting the C-terminal carboxylic acid to an ester or an amide would result in an uncharged molecule, likely increasing its hydrophobicity and ability to cross cell membranes. This could lead to an increase in intrinsic cytotoxicity, approaching that of MMAE.

-

Linker Attachment: In the context of ADCs, the C-terminus of MMAF is a potential site for linker attachment. The nature of the linker and the cleavage mechanism will ultimately determine the form of the drug that is released within the target cell.

Mechanism of Action: From Tubulin Inhibition to Apoptosis

The primary mechanism of action for all auristatins, including MMAF, is the disruption of microtubule dynamics.

Figure 1: Simplified signaling pathway of MMAF-induced apoptosis.

MMAF binds to the vinca domain on β-tubulin, preventing its polymerization into microtubules.[1] This disruption of microtubule dynamics has several downstream consequences:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to arrest in the G2/M phase of the cell cycle.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.

Detailed Apoptotic Signaling Pathway

The disruption of microtubule dynamics by auristatins like MMAF initiates a complex signaling cascade that culminates in apoptosis. This process is primarily mediated through the intrinsic, or mitochondrial, pathway.

Figure 2: Detailed auristatin-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MMAF and its analogs.

Solid-Phase Synthesis of C-terminally Modified MMAF Analogs

This protocol describes a general approach for the solid-phase synthesis of MMAF analogs with C-terminal amide or ester modifications.

Materials:

-

Fmoc-Phe-Wang resin (for esters) or Rink Amide resin (for amides)

-

Fmoc-protected amino acids (including the non-standard amino acids of the auristatin core)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Solvents (DMF, DCM, Ether)

-

HPLC for purification

Protocol:

-

Resin Swelling: Swell the appropriate resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the phenylalanine.

-

Amino Acid Coupling: Sequentially couple the subsequent amino acids of the MMAF backbone using a suitable coupling reagent and base. Monitor the completion of each coupling reaction (e.g., using a Kaiser test).

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, wash, and then purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized analog by mass spectrometry and NMR.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 value of MMAF and its analogs against cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MMAF and analogs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of MMAF and its analogs and add them to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of MMAF and its analogs to inhibit the polymerization of tubulin in vitro.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP

-

MMAF and analogs

-

A spectrophotometer or fluorometer capable of reading 96-well plates

Protocol:

-

Reaction Setup: In a 96-well plate, combine the tubulin polymerization buffer, GTP, and various concentrations of the test compounds.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

-

Monitoring Polymerization: Immediately begin monitoring the change in absorbance (at 340 nm for turbidity) or fluorescence (if using a fluorescent reporter) over time at a constant temperature (e.g., 37°C).

-

Data Analysis: Plot the absorbance or fluorescence as a function of time. Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Preclinical Development Workflow for MMAF-based ADCs

The development of an MMAF-based ADC is a complex, multi-stage process. The following diagram illustrates a typical preclinical development workflow.

Figure 3: Preclinical development workflow for an MMAF-based ADC.

Conclusion

The C-terminal phenylalanine of MMAF is a critical determinant of its pharmacological profile. Its charged nature significantly reduces cell permeability, leading to lower intrinsic cytotoxicity and a more favorable systemic toxicity profile compared to its uncharged counterpart, MMAE. This feature makes MMAF an ideal payload for targeted delivery via ADCs, where its potent antimitotic activity can be unleashed specifically within cancer cells. The C-terminal carboxyl group also offers a versatile site for chemical modification, enabling the synthesis of analogs with tailored properties and the attachment of various linkers for ADC construction. A thorough understanding of the structure-activity relationships governed by this C-terminal residue is paramount for the rational design and development of next-generation MMAF-based cancer therapeutics. This guide has provided a comprehensive overview of this crucial aspect of MMAF chemistry and biology, offering valuable insights for researchers and drug developers in the field of oncology.

References

- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. Frontiers | Cationic antimicrobial peptides: potential templates for anticancer agents [frontiersin.org]

Technical Guide: MMAF Hydrochloride for Cancer Cell Line Screening

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Monomethyl Auristatin F (MMAF) hydrochloride, a potent synthetic antineoplastic agent, for the purpose of cancer cell line screening. It details its mechanism of action, presents cytotoxicity data, and offers comprehensive experimental protocols for assessing its efficacy.

Introduction to MMAF Hydrochloride

Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antitubulin agent derived from auristatin.[1] Unlike its uncharged counterpart, Monomethyl Auristatin E (MMAE), MMAF features a charged C-terminal phenylalanine, which attenuates its raw cytotoxic activity, likely due to reduced membrane permeability.[1][][3] This property, however, makes it an exceptional payload for Antibody-Drug Conjugates (ADCs).[4][5][6] In the context of an ADC, MMAF is linked to a monoclonal antibody that targets a specific antigen on the surface of cancer cells.[] Upon internalization, the ADC releases the MMAF payload, leading to highly targeted cell killing.[7][8] Free this compound is a critical tool for baseline cytotoxicity studies, enabling researchers to understand its intrinsic activity across various cancer cell lines before conjugation.

Mechanism of Action

MMAF exerts its cytotoxic effects by disrupting the cellular microtubule network.[4][9][10] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, specifically during mitosis.

The primary mechanism involves:

-

Tubulin Polymerization Inhibition: MMAF binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into dynamic microtubule structures.[][3]

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a requisite structure for chromosome segregation. This leads to cell cycle arrest, primarily at the G2/M phase.[8][11]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[8][12] This is often characterized by the activation of caspase cascades.[8]

Caption: Mechanism of MMAF leading to G2/M arrest and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The potency of free this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Lower IC50 values indicate higher potency.

| Cell Line | Cancer Type | IC50 (nM) | Citation |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [6][13] |

| H3396 | Breast Carcinoma | 105 | [6][13] |

| 786-O | Renal Cell Carcinoma | 257 | [6][13] |

| Caki-1 | Renal Cell Carcinoma | 200 | [6][13] |

| BT-474 | Breast Carcinoma | 8.8 | [6] |

Note: The efficacy of MMAF increases dramatically (over 2200-fold) when delivered via an antibody-drug conjugate to antigen-positive cells.[1][13]

Key Experimental Protocols for Screening

To assess the efficacy of this compound in a cancer cell line screening program, three core assays are typically employed: a cell viability assay to determine cytotoxicity, an apoptosis assay to confirm the mechanism of cell death, and a cell cycle assay to verify the antimitotic effect.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15]

Caption: Standard workflow for an MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of culture medium) and incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[16]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the MMAF dilutions. Include untreated and solvent-only controls.[17]

-

Incubation: Incubate the plate for a desired treatment period (e.g., 72 hours).[17]

-

MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14]

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[14]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the insoluble purple formazan crystals.[14] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[14] A reference wavelength of >650 nm can be used to subtract background.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[19]

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol:

-

Cell Treatment: Culture cells in a suitable format (e.g., 6-well plates) and treat with this compound at a relevant concentration (e.g., IC50 value) for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize gently. Combine all cells and centrifuge (e.g., 300 x g for 5 minutes).[21]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual medium.[21]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1 x 10⁶ cells/mL.[21]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution (e.g., 50 µg/mL).[21][22]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]

-

Dilution & Acquisition: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[20] Do not wash cells after staining.[22]

-

Analysis: Use appropriate controls (unstained cells, Annexin V only, PI only) to set compensation and gates. Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Viable cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

-

References

- 1. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. moradec.com [moradec.com]

- 8. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 10. MMAF, 745017-94-1 | BroadPharm [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 13. MMAF (Hydrochloride) - tcsc3105 - Taiclone [taiclone.com]

- 14. Cell Counting & Health Analysis [sigmaaldrich.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT Cell Viability Assay [bio-protocol.org]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. kumc.edu [kumc.edu]

- 21. bosterbio.com [bosterbio.com]

- 22. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

A Technical Guide to Preclinical Research Involving Monomethyl Auristatin F (MMAF) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin F (MMAF) hydrochloride is a synthetic and highly potent antineoplastic agent, derived from the natural product dolastatin 10.[1] As a powerful inhibitor of tubulin polymerization, MMAF disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a substance of significant interest in oncology research.[2][3] However, its high cytotoxicity precludes its use as a standalone systemic drug.[4] Consequently, MMAF hydrochloride is primarily utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[5][6] ADCs leverage the specificity of monoclonal antibodies to deliver potent payloads like MMAF directly to antigen-expressing tumor cells, thereby enhancing the therapeutic window and minimizing off-target toxicity.[7]

This guide provides a comprehensive overview of the core technical aspects of preclinical research involving this compound, including its mechanism of action, detailed experimental protocols for in vitro and in vivo evaluation, and key quantitative data to inform study design.

Mechanism of Action

MMAF functions as an antimitotic agent by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton.[2] This disruption of microtubule formation prevents the assembly of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. As a result, the cell cycle is arrested in the G2/M phase, which ultimately triggers the apoptotic cascade and programmed cell death.[8][9]

A key structural feature of MMAF is the charged C-terminal phenylalanine residue, which distinguishes it from its analogue, monomethyl auristatin E (MMAE).[1][10] This charged group impairs the molecule's ability to passively cross cell membranes, resulting in attenuated cytotoxic activity when used as a free drug.[7][11] This reduced permeability is advantageous in the context of ADCs, as it minimizes non-specific toxicity and ensures that the cytotoxic effect is primarily exerted within the target antigen-expressing cells following ADC internalization and lysosomal degradation.[11][12]

When incorporated into an ADC, such as belantamab mafodotin, the conjugate binds to a specific surface antigen on a cancer cell (e.g., BCMA on myeloma cells).[9] The ADC-antigen complex is then internalized, typically via endocytosis.[] Inside the cell, the complex is trafficked to the lysosome, where the linker connecting the antibody to MMAF is cleaved (in the case of cleavable linkers) or the antibody is fully degraded (for non-cleavable linkers), releasing the active MMAF payload.[12][] The liberated MMAF can then bind to tubulin and execute its cell-killing function.[9]

Preclinical Evaluation: In Vitro Studies

In vitro assays are fundamental for determining the cytotoxic potential of free this compound and its conjugated forms against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

As a free agent, this compound demonstrates potent cytotoxicity across a range of cancer cell lines. However, when delivered via a targeted ADC, its potency can increase by several orders of magnitude. For example, a cAC10 (anti-CD30) ADC conjugated to MMAF (cAC10-L1-MMAF4) was found to be over 2200-fold more potent than free MMAF on CD30-positive cell lines.[14][15]

| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |

| Free MMAF HCl | Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [14][16] |

| H3396 | Breast Carcinoma | 105 | [14][16] | |

| 786-O | Renal Cell Carcinoma | 257 | [14][16] | |

| Caki-1 | Renal Cell Carcinoma | 200 | [14][16] | |

| MMAF-OMe | MDAMB435/5T4 | Breast Carcinoma | 0.056 | [6] |

| MDAMB361DYT2 | Breast Carcinoma | 0.166 | [6] | |

| MDAMB468 | Breast Carcinoma | 0.183 | [6] | |

| Raji (5T4 -) | Burkitt's Lymphoma | 0.449 | [6] |

Table 1: In Vitro Cytotoxicity (IC50) of Free MMAF and a Derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a common method for assessing the half-maximal inhibitory concentration (IC50) of a test compound using a cell viability reagent.

Objective: To determine the concentration of this compound or an MMAF-ADC that inhibits the growth of a cancer cell line by 50%.

Materials:

-

Target cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or MMAF-ADC stock solution (e.g., in DMSO)

-

96-well flat-bottom cell culture plates

-

Cell viability reagent (e.g., Alamar Blue, CellTiter-Glo)

-

Plate reader (spectrophotometer or luminometer)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete medium. Perform a cell count and adjust the density to seed 1,000-10,000 cells per well (optimization required per cell line) in 100 µL of medium in a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution series of the test compound (e.g., this compound) in complete medium. A typical starting concentration might be 1 µM, diluted in 10 steps with a 1:3 or 1:4 dilution factor. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate or quadruplicate.

-

Incubation: Incubate the treated plates for a period corresponding to several cell doubling times (typically 72 to 120 hours).[15][16]

-

Viability Assessment:

-

For Alamar Blue: Add 10 µL of Alamar Blue reagent to each well and incubate for an additional 2-4 hours. Measure fluorescence or absorbance according to the manufacturer's instructions.[15][16]

-

For CellTiter-Glo: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.[17]

-

-

Data Analysis:

-

Subtract the background reading (medium only) from all wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized cell viability (%) against the logarithm of the compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

-

Preclinical Evaluation: In Vivo Studies

In vivo studies are critical for evaluating the antitumor efficacy, tolerability, and pharmacokinetic profile of MMAF-based ADCs in a whole-organism setting, typically using rodent xenograft models.

Data Presentation: In Vivo Tolerability and Efficacy

The maximum tolerated dose (MTD) of free MMAF is significantly higher than that of MMAE, indicating better tolerability.[15][16] The linker technology used in an ADC dramatically impacts its tolerability, with non-cleavable linkers often permitting much higher doses.[11] Efficacy is typically measured by tumor growth inhibition (TGI). For instance, in a study using HeLa xenografts, tumors in mice treated with pHLIP(WT)–MMAF grew to 168.1% of their initial volume by day eight, which was statistically smaller than the vehicle-treated group, whose tumors expanded to 247.4% of their initial volume.[18]

| Compound | Species | MTD | Citation |

| Free MMAF | Mouse | >16 mg/kg | [15][16] |

| Free MMAE | Mouse | 1 mg/kg | [15][16] |

| cAC10-L1-MMAF4 (cleavable linker) | Mouse | 50 mg/kg | [14][15] |

| Rat | 15 mg/kg | [14][15] | |

| cAC10-L4-MMAF4 (non-cleavable linker) | Mouse | >150 mg/kg | [14][15] |

| Rat | 90 mg/kg | [14][15] |

Table 2: Maximum Tolerated Dose (MTD) of Free Payloads and ADCs.

Experimental Protocol: Tumor Xenograft Efficacy Study

This protocol outlines the steps for assessing the antitumor activity of an MMAF-ADC in a subcutaneous tumor xenograft model.

Objective: To evaluate the efficacy of an MMAF-ADC in reducing tumor growth in vivo compared to a vehicle control.

Materials:

-

Immunocompromised mice (e.g., NCr nu/nu, SCID)

-

Human cancer cell line for implantation (e.g., Karpas 299)

-

Sterile PBS and Matrigel (optional)

-

MMAF-ADC and corresponding vehicle control solution

-

Digital calipers

-

Animal scale

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in 100-200 µL PBS, potentially mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor growth. Measure tumor dimensions (length and width) with digital calipers and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor body weight as a general indicator of health.

-

Randomization: Once tumors reach a predetermined average size (e.g., 100-300 mm³), randomize the animals into treatment cohorts (e.g., vehicle control, MMAF-ADC at various doses) with statistically similar mean tumor volumes.[15][18]

-

Dosing: Administer the MMAF-ADC and vehicle control according to the planned schedule, dose, and route (typically intravenously via the tail vein).[15][18] A single dose or multiple doses over several days may be used.

-

Endpoint Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

-

Euthanasia Criteria: Establish clear endpoint criteria, such as when tumors reach a maximum size (e.g., 2000 mm³), exhibit ulceration, or when body weight loss exceeds a certain percentage (e.g., 20%), at which point animals are humanely euthanized.

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate Tumor Growth Inhibition (TGI) at the end of the study.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor volumes between treated and control groups.

-

Generate Kaplan-Meier survival curves if survival is an endpoint.

-

Pharmacokinetics and Metabolism

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of MMAF and its ADC forms.

Data Presentation: Pharmacokinetic Parameters

Studies in rats have shown that free MMAF has very high clearance and essentially zero oral bioavailability.[19][20] The pharmacokinetic profile is drastically altered when MMAF is part of an ADC, with the properties of the antibody dictating the overall exposure and half-life.[21]

| Parameter | Route | Dose | Value | Unit | Citation |

| T 1/2 | IV | 5 mg/kg | 0.44 | h | [20][22] |

| Cmax | IV | 5 mg/kg | 1851.67 | ng/mL | [20][22] |

| AUC last | IV | 5 mg/kg | 884.34 | h*ng/mL | [20][22] |

| CL | IV | 5 mg/kg | 5.68 | L/h/kg | [20][22] |

| Vss | IV | 5 mg/kg | 3.52 | L/kg | [20][22] |

| F | Oral | 10 mg/kg | 0 | % | [19][20] |

Table 3: Pharmacokinetic Parameters of Free MMAF in Rats.

The primary metabolic pathway for MMAF identified in vitro is demethylation.[19][20]

Experimental Protocol: In Vivo Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of an MMAF-ADC in a relevant animal species (e.g., rat or mouse).

Materials:

-

Male Sprague-Dawley rats (or other appropriate species) with cannulated jugular veins.

-

MMAF-ADC formulation for intravenous administration.

-

Blood collection tubes (e.g., with K2-EDTA).

-

Centrifuge.

-

Analytical equipment (LC-MS/MS).

Procedure:

-

Dosing: Administer a single intravenous bolus dose of the MMAF-ADC to the rats.

-

Blood Sampling: Collect blood samples (approx. 200-300 µL) from the jugular vein cannula at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 168 hours).

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 13,000 rpm for 5 min at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the ADC (total antibody), conjugated MMAF, and/or free MMAF in the plasma samples.[20]

-

The calibration curve should cover the expected concentration range in the samples.[20]

-

-

Data Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including half-life (T½), maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vss).[20]

-

Conclusion

Monomethyl auristatin F (MMAF) hydrochloride is a validated and highly effective cytotoxic payload for the development of antibody-drug conjugates. Its mechanism as a tubulin polymerization inhibitor provides a potent means of inducing cancer cell death. Preclinical research demonstrates that while the free drug has inherent cytotoxicity, its true therapeutic potential is unlocked when targeted to tumors via an ADC, which dramatically increases its potency and allows for a manageable safety profile in vivo. The choice of linker technology is shown to be critical in optimizing the therapeutic index of MMAF-ADCs. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers designing and executing preclinical studies aimed at harnessing the power of MMAF for the next generation of targeted cancer therapies.

References

- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MMAF, 745017-94-1 | BroadPharm [broadpharm.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 11. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Belantamab Mafodotin to Treat Multiple Myeloma: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MMAF (Hydrochloride) - tcsc3105 - Taiclone [taiclone.com]

- 15. glpbio.com [glpbio.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mersana.com [mersana.com]

- 22. researchgate.net [researchgate.net]

Unveiling the Potency of Monomethyl Auristatin F: A Technical Guide to its Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from the natural peptide dolastatin 10.[1][2] As a powerful inhibitor of tubulin polymerization, MMAF disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a crucial payload in the development of Antibody-Drug Conjugates (ADCs).[3][4][] This technical guide provides an in-depth exploration of the core antineoplastic properties of MMAF, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

MMAF's design includes a charged C-terminal phenylalanine, which attenuates its cytotoxic activity and reduces membrane permeability compared to its analogue, Monomethyl Auristatin E (MMAE).[1][6][7] This characteristic minimizes off-target toxicity and makes MMAF particularly suitable for ADC-based targeted delivery, where the monoclonal antibody directs the potent payload specifically to cancer cells.[][8] Once internalized, the linker is cleaved, releasing MMAF to exert its cytotoxic effects.[][]

Mechanism of Action: A Microtubule Disruptor

MMAF exerts its antineoplastic effects by potently inhibiting tubulin polymerization.[3][4] It binds to the vinca alkaloid site on β-tubulin, preventing the formation of microtubules, which are essential components of the mitotic spindle.[10][11] This disruption of microtubule dynamics leads to a cascade of cellular events:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.[8][10]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[10]

The structural basis of MMAF's interaction with tubulin has been elucidated through crystallography, revealing specific binding interactions within the vinca domain.[12]

Caption: Signaling pathway of MMAF-ADC from cell surface binding to apoptosis induction.

Quantitative Antineoplastic Activity

The cytotoxic potency of MMAF, both as a free drug and as an ADC payload, has been evaluated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50) of Free MMAF

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [13] |

| H3396 | Breast Carcinoma | 105 | [13] |

| 786-O | Renal Cell Carcinoma | 257 | [13] |

| Caki-1 | Renal Cell Carcinoma | 200 | [13] |

| Jurkat | T-cell Leukemia | 450 | [14] |

| SKBR3 | Breast Cancer | 83 | [14] |

| HeLa | Cervical Cancer | 834 (72h treatment) | [15] |

Table 2: In Vitro Potency of MMAF-ADCs

| ADC | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |

| cAC10-vcMMAE | CD30 | Karpas 299 | Potently cytotoxic | [16][17] |

| cAC10-vcMMAF | CD30 | Karpas 299 | Potently cytotoxic | [16] |

| h1F6-vcMMAE | CD70 | L-82 | 2-55 | [17] |

| cOKT9-vcMMAE | CD71 | L-82 | 2-55 | [17] |

Note: Direct comparative IC50 values for MMAF-ADCs across multiple public sources are limited. The potency is often described as significantly enhanced compared to free MMAF. For instance, mAb-L1-MMAF conjugates were over 2200-fold more potent than free MMAF on a large panel of CD30 positive hematologic cell lines.[6]

Table 3: In Vivo Antitumor Activity and Tolerability

| ADC | Xenograft Model | Efficacy | Maximum Tolerated Dose (MTD) | Reference |

| cAC10-L1-MMAF | Established Xenografts | Cures and regressions | 50 mg/kg (mice), 15 mg/kg (rats) | [6][13] |

| cAC10-L4-MMAF | Established Xenografts | Equally potent to cAC10-L1-MMAF | >150 mg/kg (mice), 90 mg/kg (rats) | [6][13] |

| Chi-Tn/MMAF | LOX Melanoma | Tumor growth inhibition | Not specified | [14] |

Table 4: Pharmacokinetic Parameters of Free MMAF in Rats

| Parameter | Value | Unit | Administration | Reference |

| Bioavailability | 0 | % | Oral (10 mg/kg) | [18][19][20] |

| Cmax | 8276.76 | ng/mL | Intravenous (5 mg/kg) | [18] |

| AUClast | 65661.30 | min*ng/mL | Intravenous (5 mg/kg) | [18] |

| Clearance (CL) | 77.33 | mL/min/kg | Intravenous (5 mg/kg) | [18] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used to evaluate the antineoplastic properties of MMAF and MMAF-ADCs.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of MMAF or an MMAF-ADC against cancer cell lines.

-

Cell Culture: Culture the target cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

-

Drug Preparation and Treatment: Prepare serial dilutions of free MMAF or the MMAF-ADC in the appropriate cell culture medium. Remove the old medium from the cell plates and add the drug dilutions. Include untreated control wells.

-

Incubation: Incubate the plates for a specified period, typically 72 to 96 hours.

-

Viability Assessment: Assess cell viability using a colorimetric or fluorometric assay such as MTT, XTT, or AlamarBlue.[8] Add the reagent to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration (log scale) and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the antitumor efficacy of an MMAF-ADC in a mouse xenograft model.

-

Animal Models: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice). All animal procedures should be approved by an Institutional Animal Care and Use Committee.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the MMAF-ADC, a control antibody, or vehicle via intravenous injection at specified doses and schedules.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

-

Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the treatment effect.

Caption: A typical workflow for the preclinical evaluation of an MMAF-based ADC.

MMAF vs. MMAE: A Comparative Overview

The choice between MMAF and its close analog MMAE as an ADC payload depends on the specific therapeutic strategy and target. The primary difference lies in their cell permeability, which has significant implications for their activity and toxicity profiles.

Caption: Key differences between Monomethyl Auristatin F (MMAF) and Monomethyl Auristatin E (MMAE).

MMAF's lower cell permeability results in attenuated cytotoxicity as a free drug compared to MMAE.[6] However, when delivered via an ADC, this property becomes an advantage, as it minimizes the "bystander effect" – the killing of neighboring antigen-negative cells.[8] This can lead to a better-tolerated therapeutic with a wider therapeutic window.[6] Conversely, the potent bystander effect of MMAE can be beneficial in treating heterogeneous tumors where not all cells express the target antigen.

Conclusion

Monomethyl Auristatin F is a highly potent and clinically relevant antineoplastic agent that serves as a critical payload for a new generation of targeted cancer therapies. Its mechanism of action as a tubulin polymerization inhibitor, combined with its unique physicochemical properties, makes it an attractive choice for ADC development. The attenuated cell permeability of MMAF, in contrast to MMAE, offers the potential for reduced off-target toxicity and an improved therapeutic index. A thorough understanding of its quantitative potency, the experimental protocols for its evaluation, and its comparative profile with other auristatins is essential for researchers and drug developers working to harness its full therapeutic potential in the fight against cancer.

References

- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 3. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 6. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

MMAF Hydrochloride (CAS 1415246-68-2): A Technical Guide for Drug Development Professionals

An In-depth Review of a Potent Anti-mitotic Agent for Antibody-Drug Conjugates

Monomethyl auristatin F (MMAF) hydrochloride, a synthetic analogue of the natural product dolastatin 10, is a highly potent anti-mitotic agent.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division.[1][3] This potent cytotoxicity makes it an ideal payload for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells.[4] This technical guide provides a comprehensive overview of MMAF hydrochloride, including its mechanism of action, synthesis and conjugation, and key experimental protocols for its evaluation.

Physicochemical Properties and Synthesis

This compound is the hydrochloride salt of Monomethyl auristatin F. The presence of a charged C-terminal phenylalanine residue in MMAF attenuates its cytotoxic activity compared to its uncharged counterpart, MMAE, due to impaired intracellular access.[5] This property makes it a suitable candidate for ADCs with non-cleavable linkers, where the drug is released after internalization and degradation of the antibody within the target cell.

The synthesis of MMAF is a complex multi-step process. A common approach involves solid-phase peptide synthesis (SPPS) to construct the peptide backbone, followed by purification using high-performance liquid chromatography (HPLC).[6] The resulting MMAF can then be conjugated to a linker, such as maleimidocaproyl (mc), which allows for subsequent attachment to a monoclonal antibody.[][8]

Mechanism of Action: Tubulin Inhibition and Apoptosis Induction

MMAF exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[9][10] By binding to tubulin, MMAF inhibits its polymerization into microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[11][12]

The apoptotic signaling cascade initiated by MMAF-induced tubulin disruption involves the intrinsic mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[13][14] MMAF treatment can lead to the activation of pro-apoptotic Bcl-2 family members, resulting in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[15][16]

Released cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9.[16][17] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.[18][19][20]

Quantitative Data

The following tables summarize key quantitative data for MMAF and MMAF-containing ADCs from various studies.

Table 1: In Vitro Cytotoxicity of MMAF

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [21][22] |

| H3396 | Breast Carcinoma | 105 | [21][22] |

| 786-O | Renal Cell Carcinoma | 257 | [21][22] |

| Caki-1 | Renal Cell Carcinoma | 200 | [21][22] |

| MDAMB435/5T4 | Breast Carcinoma | 0.056 (MMAF-OMe) | [23] |

| MDAMB361DYT2 | Breast Carcinoma | 0.166 (MMAF-OMe) | [23] |

| MDAMB468 | Breast Carcinoma | 0.183 (MMAF-OMe) | [23] |

| Raji (5T4-) | Burkitt's Lymphoma | 0.449 (MMAF-OMe) | [23] |

Table 2: In Vivo Data for MMAF and MMAF-ADCs

| Compound/ADC | Animal Model | Maximum Tolerated Dose (MTD) | Efficacy | Reference |

| MMAF | Mice | >16 mg/kg | - | [21][22] |

| cAC10-L1-MMAF4 | Mice | 50 mg/kg | Cures and regressions of established xenograft tumors | [21][22] |

| cAC10-L1-MMAF4 | Rats | 15 mg/kg | - | [21][22] |

| cAC10-L4-MMAF4 | Mice | >150 mg/kg | Equally potent to cAC10-L1-MMAF | [21][22] |

| cAC10-L4-MMAF4 | Rats | 90 mg/kg | - | [21][22] |

| pHLIP(WT)–MMAF | Mice (HeLa xenografts) | Not specified | Statistically significant tumor growth inhibition | [24] |

Table 3: Pharmacokinetic Parameters of MMAF in Rats

| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) | Reference |

| Bioavailability | - | 0% | [25][26] |

| Clearance | High | - | [25][26] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of MMAF and its ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of MMAF on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the MMAF dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each MMAF concentration relative to the untreated control. Determine the IC50 value, which is the concentration of MMAF that inhibits cell growth by 50%.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an MMAF-containing ADC in a subcutaneous xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or nude mice)

-

Cancer cell line for tumor implantation

-

MMAF-ADC and control antibody

-

Phosphate-buffered saline (PBS) or other appropriate vehicle

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the immunodeficient mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the MMAF-ADC, control antibody, or vehicle to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule and concentration should be based on prior toxicology and pharmacokinetic studies.

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Antibody-Drug Conjugation

This protocol provides a general workflow for the conjugation of MMAF to a monoclonal antibody using a maleimide-based linker.

Materials:

-

Monoclonal antibody

-

Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

-

Maleimide-activated MMAF (e.g., mc-MMAF)

-

Conjugation buffer (e.g., PBS with EDTA)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a controlled concentration of TCEP to generate free thiol groups.

-

Conjugation: Add the maleimide-activated MMAF to the reduced antibody solution. The maleimide groups will react with the free thiol groups on the antibody to form a stable thioether bond.

-

Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine).

-

Purification: Purify the resulting ADC from unconjugated MMAF, excess linker, and other reaction components using a suitable purification method such as size-exclusion chromatography.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Visualizations

Signaling Pathway of MMAF-Induced Apoptosis

Caption: MMAF-induced apoptotic signaling pathway.

Experimental Workflow for ADC Efficacy Evaluation

Caption: Workflow for ADC efficacy evaluation.

Conclusion

This compound is a potent and clinically relevant cytotoxic agent for the development of antibody-drug conjugates. Its well-defined mechanism of action, involving tubulin polymerization inhibition and subsequent apoptosis induction, provides a strong rationale for its use in cancer therapy. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel ADC therapeutics. Careful consideration of linker chemistry, drug-to-antibody ratio, and target antigen selection will be critical for optimizing the therapeutic index of MMAF-based ADCs.

References

- 1. researchgate.net [researchgate.net]

- 2. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 4. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 6. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. A new tubulin polymerization inhibitor, auristatin PE, induces tumor regression in a human Waldenstrom's macroglobulinemia xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase-9 activation and Apaf-1 cleavage by MMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. adcreview.com [adcreview.com]

- 22. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 23. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 24. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MMAF Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. Monomethyl auristatin F (MMAF) is a highly potent anti-mitotic agent that functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[] Its charged C-terminal phenylalanine residue attenuates its cytotoxic activity compared to its uncharged counterpart, monomethyl auristatin E (MMAE), which is thought to be due to impaired intracellular access.[2] When conjugated to a tumor-targeting antibody, MMAF is delivered specifically to cancer cells, minimizing systemic toxicity.

This document provides a detailed protocol for the conjugation of MMAF to a monoclonal antibody via a maleimide-thiol coupling reaction. This method involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with a maleimide-activated MMAF linker to form a stable thioether bond.

Experimental Protocols

Materials and Reagents

| Reagent | Recommended Specifications |

| Monoclonal Antibody (mAb) | >95% purity, 1-10 mg/mL in amine-free buffer |

| Maleimide-activated MMAF (e.g., Mc-MMAF or Mc-VC-PAB-MMAF) | High purity, dissolved in anhydrous DMSO |

| Tris(2-carboxyethyl)phosphine (TCEP) | 10 mM stock solution in water |

| Reduction Buffer | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5 |

| Conjugation Buffer | 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.5 |

| Purification Supplies | Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), or Tangential Flow Filtration (TFF) system |

| Storage Buffer | Phosphate Buffered Saline (PBS), pH 7.4 or specialized ADC stabilizing buffer |

Experimental Workflow

Caption: A high-level overview of the MMAF antibody conjugation workflow.

Step-by-Step Conjugation Protocol

3.1. Antibody Preparation

-

Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS (pH 6.5-8.5).[3] Common buffers include phosphate, HEPES, or MOPS.[3] Avoid buffers containing primary amines, such as Tris, as they can compete with the conjugation reaction.

-

If the antibody buffer contains additives like sodium azide or BSA, it is recommended to perform a buffer exchange using a suitable clean-up kit or dialysis.

3.2. Antibody Reduction

-

Bring the antibody solution to room temperature.

-

Add a 10-fold molar excess of TCEP (from a 10 mM stock) to the antibody solution.[4] For example, for an antibody at 1.5 mg/mL (~10 µM), add TCEP to a final concentration of 100 µM.

-

Incubate the mixture at 37°C for 30-60 minutes.[2] The incubation time and temperature may need to be optimized depending on the specific antibody.

-

Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed Conjugation Buffer.[4] This step is crucial to prevent the re-oxidation of thiols.

3.3. MMAF-Maleimide Preparation

-

Prepare a 10 mM stock solution of the maleimide-activated MMAF linker in anhydrous DMSO.[5]

-

This solution should be prepared fresh immediately before the conjugation reaction.

3.4. Conjugation Reaction

-

To the reduced antibody in Conjugation Buffer, add the MMAF-maleimide stock solution to achieve a final molar ratio of 5:1 to 20:1 (MMAF:antibody).[4][5] A good starting point is a 10-fold molar excess.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, or overnight at 4°C, protected from light.[5]

-

The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

3.5. Purification of the ADC

-

After the incubation period, the crude ADC mixture can be purified to remove unconjugated MMAF and other reaction byproducts.

-

Size-Exclusion Chromatography (SEC): This is a common method for purifying ADCs. Use a column such as Sephadex G-50 equilibrated with the desired storage buffer (e.g., PBS).[]

-

Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for purification and buffer exchange.[6]

3.6. Storage of the ADC

-

Store the purified ADC at 2-8°C for short-term use (up to a few weeks).[7]

-

For long-term storage, it is recommended to use a specialized ADC stabilizing buffer and store at -20°C or below.[7] Lyophilization in the presence of stabilizers is also an option.[7]

Data Presentation: Characterization of the ADC

Drug-to-Antibody Ratio (DAR) Calculation using UV-Vis Spectrophotometry

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[8] It can be estimated using UV-Vis spectrophotometry.

Protocol:

-

Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and the lambda max (λmax) of the MMAF-linker. For many auristatin conjugates, a λmax of 248 nm is used.[9][10]

-

Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the following simultaneous equations:

-

A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

-

Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)

-

-

The DAR is then calculated as: DAR = CDrug / CAb

Extinction Coefficients:

| Molecule | ε280 (M-1cm-1) | ε248 (M-1cm-1) |

| Typical IgG | 210,000 | 77,500 (approx.) |

| MMAE (as a proxy for MMAF) | 1,500 | 15,900 |

Note: The extinction coefficient of the antibody can be calculated based on its amino acid sequence. The extinction coefficient of the MMAF-linker may vary, and it is recommended to use the value provided by the manufacturer or determine it experimentally.[8] Some Mc-MMAF constructs may not have a distinct UV absorbance, making DAR calculation by this method challenging. In such cases, Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry are recommended for accurate DAR determination.[11]

Purity and Aggregation Analysis

Size-Exclusion Chromatography (SEC-HPLC): SEC-HPLC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).

Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the heterogeneity of the ADC preparation by separating species with different DARs.

| Parameter | Method | Typical Acceptance Criteria |

| Average DAR | UV-Vis, HIC, or MS | 3.5 - 4.5 |

| Monomer Purity | SEC-HPLC | >95% |

| Aggregates | SEC-HPLC | <5% |

| Free Drug Level | Reversed-Phase HPLC | <1% |

Mechanism of Action: MMAF-Induced Apoptosis

MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation.[12] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[4][13]

Caption: Signaling pathway of MMAF-induced apoptosis.

The inhibition of tubulin polymerization activates a cascade of signaling events. This includes the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[4][13] This leads to the activation of pro-apoptotic proteins like Bax, which results in the disruption of the mitochondrial membrane and the release of cytochrome c into the cytoplasm.[4][13] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.[4]

Troubleshooting

| Problem | Possible Cause | Solution |

| Low DAR | Incomplete antibody reduction. | Increase TCEP concentration or incubation time. Ensure TCEP is fresh and active. |

| Re-oxidation of thiols. | Use degassed buffers and perform the conjugation immediately after TCEP removal. | |

| Insufficient MMAF-maleimide. | Increase the molar ratio of MMAF-maleimide to antibody. | |

| High Aggregation | Hydrophobicity of the MMAF-linker. | Decrease the final DMSO concentration. Consider using a more hydrophilic linker. Purify the ADC promptly after conjugation. |

| High antibody concentration. | Perform the conjugation at a lower antibody concentration (e.g., 1-5 mg/mL). | |

| Inappropriate buffer conditions. | Ensure the pH of the conjugation buffer is optimal (6.5-7.5). | |

| Low ADC Recovery | Precipitation during conjugation. | See "High Aggregation". |

| Non-specific binding to purification column. | Pre-treat the purification column with a blocking agent (e.g., BSA) if necessary. | |

| Inconsistent Results | Impure antibody. | Ensure the starting antibody is >95% pure and free of interfering substances. |

| Variable reagent quality. | Use high-quality, fresh reagents. Prepare stock solutions immediately before use. |

References

- 2. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Extinction Coefficient Measurement Method | MtoZ Biolabs [mtoz-biolabs.com]

- 7. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

- 8. cellmosaic.com [cellmosaic.com]

- 9. researchgate.net [researchgate.net]

- 10. biopharminternational.com [biopharminternational.com]

- 11. cellmosaic.com [cellmosaic.com]

- 12. A Novel Synthetic Microtubule Inhibitor, MPT0B214 Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for MMAF Hydrochloride Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin F (MMAF) hydrochloride is a potent anti-mitotic agent and a critical payload component in the development of antibody-drug conjugates (ADCs). As a tubulin polymerization inhibitor, it induces cell cycle arrest and apoptosis in cancer cells. Proper preparation of MMAF hydrochloride stock solutions is crucial for accurate and reproducible in vitro and in vivo studies. These application notes provide a detailed protocol for the safe handling and preparation of this compound stock solutions, a summary of its chemical and physical properties, and an overview of its mechanism of action.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. Key quantitative data is summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 768.42 g/mol |

| Appearance | White to off-white solid |

| Solubility (in DMSO) | Up to 100 mg/mL |

| Storage (Powder) | -20°C, protected from light and moisture |

| Storage (Stock Solution) | Prepare fresh; unstable in solution.[1] If short-term storage is necessary, aliquot and store at -80°C for no longer than one month. |

Experimental Protocols

Safety Precautions

This compound is a highly potent cytotoxic compound and should be handled with extreme caution in a designated laboratory area, preferably within a chemical fume hood or a biological safety cabinet. Adherence to institutional and national safety guidelines for handling cytotoxic agents is mandatory.

Personal Protective Equipment (PPE) includes:

-

Disposable gown with tight-fitting cuffs

-

Two pairs of chemotherapy-rated gloves

-

Safety goggles or a face shield

-

A respirator may be required depending on the handling procedure and institutional policies.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Stock Solution Preparation Protocol (e.g., 10 mM in DMSO)

-

Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.768 mg of this compound.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 100 µL of DMSO to the 0.768 mg of powder.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, brief sonication in a water bath may be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Concentration Adjustment: Once fully dissolved, add the remaining volume of DMSO to reach the final desired concentration. In this example, add another 900 µL of DMSO to reach a final volume of 1 mL.

-

Aliquoting and Storage:

-

As this compound solutions are unstable, it is highly recommended to prepare the solution fresh for each experiment.[1]

-

If immediate use is not possible, aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

-

Store the aliquots at -80°C and use within one month. Avoid repeated freeze-thaw cycles.

-

Mechanism of Action: Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis. The key steps in this signaling pathway are illustrated in the diagram below.

Caption: Signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for preparing an this compound stock solution for use in a typical in vitro cell-based assay.

Caption: Workflow for stock solution preparation.

References